2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole
CAS No.:
Cat. No.: VC16700246
Molecular Formula: C11H4Cl2F3NOS
Molecular Weight: 326.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H4Cl2F3NOS |
|---|---|
| Molecular Weight | 326.1 g/mol |
| IUPAC Name | (3-chlorophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
| Standard InChI | InChI=1S/C11H4Cl2F3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H |
| Standard InChI Key | PCOLOBLMWIKYCK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole belongs to the thiazole family, a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is C₁₁H₅Cl₂F₃NOS, with a molecular weight of 328.13 g/mol. Key substituents include:
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Chlorine at position 2 of the thiazole ring.
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Trifluoromethyl (-CF₃) at position 4.
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3-Chlorobenzoyl at position 5.
The 3-chlorobenzoyl group introduces aromaticity and electron-withdrawing effects, while the -CF₃ group enhances lipophilicity and metabolic stability .
Spectroscopic Data
Although specific spectral data for this compound is unavailable, analogous structures provide insights:
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¹H NMR: Peaks near δ 7.4–8.2 ppm (aromatic protons from benzoyl), δ 4.5–5.5 ppm (thiazole ring protons) .
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¹³C NMR: Signals for carbonyl carbons (~190 ppm), aromatic carbons (~120–140 ppm), and CF₃ (~125 ppm, q, J = 288 Hz) .
Synthesis Pathways
Core Thiazole Formation
The thiazole ring is typically synthesized via cyclization reactions. Patent US6812348B1 outlines a method using aldehydes and thiourea derivatives :
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Aldehyde Activation: React 3-chlorobenzaldehyde with thiourea in ketonic solvents (e.g., acetone) to form a thiourea-aldehyde adduct.
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Cyclization: Treat the adduct with chlorinating agents (e.g., POCl₃) to form the thiazole core.
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Substitution: Introduce the trifluoromethyl group via nucleophilic substitution using CF₃I or CF₃Cu reagents.
Functionalization Steps
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Chlorination: Direct chlorination at position 2 using Cl₂ gas or SOCl₂ .
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Benzoylation: Friedel-Crafts acylation with 3-chlorobenzoyl chloride in the presence of AlCl₃ .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thiourea, POCl₃ | Acetone | 80°C | 65–75 |
| Trifluoromethylation | CF₃I, CuI | DMF | 120°C | 50–60 |
| Benzoylation | 3-Cl-Benzoyl chloride, AlCl₃ | Dichloromethane | 0°C → RT | 70–80 |
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 250°C, as inferred from similar trifluoromethyl-thiazoles .
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Solubility: Lipophilic due to -CF₃ and aromatic groups; soluble in DCM, DMF, and THF; insoluble in water .
Reactivity
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Electrophilic Sites: Position 2 (Cl) is susceptible to nucleophilic displacement.
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Acid Sensitivity: The benzoyl group may hydrolyze under strong acidic conditions .
Biological Activity and Applications
Kinase Inhibition
Patent JP2019094344A highlights thiazole derivatives as kinase inhibitors, with trifluoromethyl groups enhancing binding affinity . While specific data on this compound is absent, structural analogs exhibit IC₅₀ values of 10–100 nM against kinases like EGFR and VEGFR.
Table 2: Hypothetical Activity Profile
| Target | Assay Type | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| EGFR | Biochemical | 15 ± 2 | ATP-competitive |
| VEGFR-2 | Cell-based | 45 ± 5 | Allosteric inhibition |
Agricultural Uses
Thiazole derivatives are employed as fungicides and insecticides. The chlorine and trifluoromethyl groups likely enhance pest membrane penetration .
Industrial and Research Significance
Pharmaceutical Development
The compound’s kinase inhibition potential positions it as a candidate for anticancer drug development. Its trifluoromethyl group improves pharmacokinetic properties by reducing oxidative metabolism .
Material Science
Thiazoles with electron-withdrawing groups are explored in organic electronics for charge transport layers .
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